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meta-Fexofenadine-D6

Cat. No.: B1160321
M. Wt: 507.69
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Description

Evolution and Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a technique that involves the replacement of specific atoms in a molecule with their isotopes. wikipedia.org This method has become an indispensable tool in pharmaceutical research, providing profound insights into the behavior of drugs within biological systems. musechem.comsolubilityofthings.com The use of stable isotopes in human and animal studies began several decades ago and has been instrumental in understanding drug metabolism and pharmacokinetics. ckisotopes.comacs.org

The evolution of isotopic labeling has been closely tied to advancements in analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov Initially, radioisotopes were more common due to their high sensitivity and ease of detection. chemicalsknowledgehub.com However, the use of stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has gained prominence due to safety and the ability to conduct studies in a wider range of subjects, including healthy individuals and for newborn screening. nih.govacanthusresearch.com

The significance of isotopic labeling in drug discovery and development is multifaceted. It allows scientists to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision. musechem.com This information is critical for assessing the safety and efficacy of new therapeutic agents. adesisinc.com Furthermore, stable isotope-labeled compounds are crucial for quantitative bioanalysis, serving as ideal internal standards in mass spectrometry-based assays. scioninstruments.comacs.org This application significantly improves the accuracy and reproducibility of measuring drug concentrations in complex biological matrices like blood and plasma. acanthusresearch.com

Principles of Deuterium Labeling and its Analytical Advantages in Pharmaceutical Sciences

Deuterium labeling involves the substitution of hydrogen atoms with their stable isotope, deuterium. musechem.com This substitution results in a molecule that is chemically very similar to its unlabeled counterpart but has a higher mass. acanthusresearch.com This mass difference is the cornerstone of its analytical advantages, particularly in mass spectrometry, where the deuterated compound can be easily distinguished from the non-labeled analyte. clearsynth.com

One of the key principles underlying the utility of deuterium labeling is the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This can enhance the metabolic stability of a drug, potentially leading to improved pharmacokinetic properties. musechem.comacs.org

From an analytical perspective, deuterium-labeled compounds offer several advantages:

Internal Standards in Mass Spectrometry: Deuterated compounds are considered the gold standard for internal standards in quantitative LC-MS/MS assays. scioninstruments.com They co-elute with the analyte and experience similar ionization and matrix effects, which helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification. scioninstruments.comclearsynth.com

Metabolism Studies: Deuterium labeling is a powerful tool for elucidating metabolic pathways. clearsynth.com By tracking the fate of the deuterium label, researchers can identify metabolites and understand the biotransformation processes a drug undergoes in the body. numberanalytics.com

Mechanistic Studies: Deuterium labeling can be used to investigate reaction mechanisms. numberanalytics.com Following the position of the deuterium atoms in the products of a reaction can provide valuable insights into the chemical transformations that have occurred. acs.org

Contextualization of meta-Fexofenadine-D6 within Contemporary Pharmaceutical Research Tools

This compound is the deuterium-labeled form of meta-fexofenadine. medchemexpress.com Meta-fexofenadine is a known impurity and positional isomer of fexofenadine (B15129). immunomart.comd-nb.info Fexofenadine itself is a second-generation antihistamine used for the treatment of allergic conditions. nih.gov

In the landscape of modern pharmaceutical research, this compound serves a critical role as an internal standard for the bioanalysis of fexofenadine and its related compounds. usbio.netmedchemexpress.eu The quantification of active pharmaceutical ingredients (APIs) and their impurities in biological samples is a fundamental aspect of pharmacokinetic and toxicokinetic studies. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is essential for developing robust and reliable analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). wdh.ac.idsci-hub.se These methods are required for regulatory submissions and for ensuring the safety and efficacy of pharmaceutical products. The presence of six deuterium atoms in this compound provides a significant mass shift, allowing for clear differentiation from the unlabeled fexofenadine and its isomers during mass spectrometric analysis, thereby minimizing analytical interference and improving data quality. researchgate.net

Properties

Molecular Formula

C₃₂H₃₃D₆NO₄

Molecular Weight

507.69

Synonyms

3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-D6

Origin of Product

United States

Advanced Synthetic Strategies for Isotopic Analogs of Fexofenadine Metabolites

Targeted Deuteration Methodologies for Complex Organic Molecules in Pharmaceutical Synthesis

The introduction of deuterium (B1214612) into complex organic molecules like fexofenadine (B15129) requires strategic chemical synthesis. The goal is to replace specific hydrogen atoms with deuterium, creating a molecule with a higher mass that is easily distinguishable by mass spectrometry, while retaining nearly identical chemical and physical properties to the parent compound. Several methodologies are employed to achieve targeted deuteration in pharmaceutical synthesis.

One common approach is the hydrogen-deuterium exchange (H-D exchange) reaction . This method involves exposing the substrate molecule to a source of deuterium, such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst. researchgate.net For nitrogen-containing heterocyclic compounds, heterogeneous catalysts like Palladium on carbon (Pd/C) can facilitate H-D exchange in D₂O, though this may require elevated temperatures. researchgate.netgoogle.com Another powerful strategy involves the use of deuterated starting materials or intermediates in the total synthesis of the molecule. google.com This approach offers greater control over the specific positions of deuterium incorporation, preventing the exchange of protons that are easily exchangeable under physiological conditions. google.com

The choice of method depends on the complexity of the target molecule, the desired position of the label, and the required level of isotopic enrichment. Advanced catalytic systems, such as those using iridium pincer complexes, have been developed to achieve high regioselectivity in H-D exchange reactions under mild conditions. researchgate.net

Deuteration MethodologyTypical Reagents & CatalystsKey AdvantagesApplicability in Pharmaceutical Synthesis
Catalytic H-D ExchangeD₂O, Deuterated Solvents (e.g., MeOD), Pd/C, Platinum catalysts, Iridium complexes researchgate.netVersatile for various functional groups; can be applied late-stage.Labeling of heterocyclic compounds and aromatic rings. researchgate.net
Use of Deuterated PrecursorsDeuterated building blocks (e.g., deuterated benzene (B151609), alkyl halides) google.comHigh regioselectivity and isotopic enrichment; stable label position. google.comConstruction of complex molecules where specific sites must be labeled.
Reduction with Deuterated ReagentsSodium borodeuteride (NaBD₄), Lithium aluminum deuteride (B1239839) (LiAlD₄)Specific introduction of deuterium at sites of carbonyl or ester reduction.Conversion of ketones or esters to deuterated alcohols.

Regioselective Synthesis of Deuterated Isomers, with a Focus on meta-Fexofenadine-D6

Meta-fexofenadine is a structural isomer and a known process-related impurity generated during the synthesis of fexofenadine. medchemexpress.eu Its formation is primarily attributed to the regioselectivity of the Friedel-Crafts acylation step, which ideally directs substitution to the para-position of the phenyl ring but can also yield the meta-substituted product. The synthesis of a deuterated version, this compound, therefore requires a strategy that not only incorporates deuterium but also controls this regioselectivity.

The most direct approach to synthesizing this compound involves utilizing a deuterated aromatic precursor in a multi-step synthesis. A plausible pathway would begin with a deuterated phenyl-containing starting material, such as methyl-α,α-dimethyl(phenyl-d6)acetate. This deuterated intermediate would then undergo a Friedel-Crafts acylation. While this reaction typically favors the para-product (leading to Fexofenadine), reaction conditions can be manipulated to influence the para-to-meta isomer ratio. Subsequent synthetic steps to build the rest of the fexofenadine scaffold would carry the deuterated ring forward, ultimately yielding a mixture from which this compound can be isolated.

Deuterium labeling experiments are critical in confirming reaction mechanisms and ensuring the regiochemical placement of the isotopes. acs.org In reactions where scrambling is possible, careful control of catalysts and conditions is necessary to prevent the migration of deuterium atoms, ensuring the integrity of the labeled position. acs.org

Synthetic StepKey Reactants/IntermediatesPurposeControl of Regioselectivity
Preparation of Deuterated PrecursorBenzene-d6, aluminum chloride, acetyl chlorideTo create a deuterated aromatic building block.Not applicable at this stage.
Friedel-Crafts AcylationDeuterated methyl-α,α-dimethylphenylacetate, 4-chlorobutyryl chloride, Lewis acid catalyst (e.g., AlCl₃)To attach the side chain to the deuterated phenyl ring.Reaction conditions (solvent, temperature, catalyst choice) influence the meta vs. para substitution ratio.
Piperidine Ring Formation & Subsequent StepsProduct from acylation, azacyclonolTo complete the fexofenadine molecular structure.These steps do not typically affect the substitution pattern on the deuterated phenyl ring.
PurificationCrude product mixtureTo isolate the this compound isomer from the para isomer and other impurities.Chromatographic techniques (e.g., HPLC) are essential.

Optimization of Synthetic Pathways for Enhanced Isotopic Enrichment and Yield of Labeled Analogs

The utility of a deuterated analog is highly dependent on its purity, both chemical and isotopic. Therefore, optimizing the synthetic pathway to maximize the yield and isotopic enrichment is a critical endeavor. Isotopic enrichment refers to the percentage of molecules in the sample that contain the deuterium label at the desired positions. google.com

Optimization strategies focus on several key areas. Firstly, the choice of deuterating agent and starting materials is paramount; using precursors with the highest possible deuterium content is essential for achieving high enrichment in the final product. google.com Secondly, reaction conditions such as temperature, pressure, and reaction time must be fine-tuned to favor the desired reaction pathway and minimize side reactions or isotopic scrambling. google.com For catalytic H-D exchange reactions, the selection of the catalyst and its loading can dramatically affect both the efficiency and selectivity of deuteration. researchgate.net

Finally, robust analytical methods are required to guide the optimization process. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight shift and determine the level of isotopic enrichment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific location of the deuterium atoms within the molecule. The development of untargeted mass spectrometry-based methods for isotopic tracing further highlights the need for well-characterized standards, driving the need for optimized and validated synthetic protocols. nih.gov

Optimization ParameterObjectiveMethod of ControlImpact on Synthesis
Isotopic Purity of ReagentsMaximize isotopic enrichment of the final product. google.comUse of highly enriched sources (e.g., >99% D₂O, deuterated precursors).Directly correlates to the maximum achievable isotopic enrichment.
Catalyst SelectionImprove reaction rate and regioselectivity. researchgate.netScreening various catalysts (e.g., Pd, Pt, Ir-based) and supports.Can lead to milder reaction conditions, higher yields, and better selectivity.
Reaction ConditionsIncrease chemical yield and minimize byproducts. google.comSystematic variation of temperature, pressure, solvent, and reaction time.Reduces impurity formation and simplifies purification.
Purification TechniqueAchieve high chemical and isomeric purity.Optimization of chromatographic methods (e.g., HPLC, SFC). Ensures the final standard is suitable for sensitive analytical applications.

Comprehensive Spectroscopic and Chromatographic Characterization of Meta Fexofenadine D6

Application of High-Resolution Mass Spectrometry for Confirmation of Isotopic Incorporation and Molecular Structure

High-resolution mass spectrometry is an indispensable tool for the definitive confirmation of the elemental composition and isotopic labeling of a molecule. For meta-Fexofenadine-D6, HRMS provides unambiguous verification of its molecular formula, C32H33D6NO4, by measuring the mass-to-charge ratio (m/z) of its molecular ion with very high accuracy.

The primary objective of this analysis is to distinguish this compound from its unlabeled counterpart, meta-Fexofenadine, and its para-isomer, Fexofenadine-D6. The six deuterium (B1214612) atoms in this compound result in a nominal mass increase of 6 Da compared to the unlabeled molecule. HRMS can measure this mass difference with precision in the parts-per-million (ppm) range, confirming the successful incorporation of the deuterium isotopes.

In a typical analysis using positive ion electrospray ionization (ESI), the protonated molecule [M+H]+ is observed. The high resolving power of instruments like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer allows for the separation of isotopic peaks and provides a measured m/z value that can be compared to the theoretical exact mass. This allows for the confirmation of the elemental formula and the level of deuterium incorporation.

Table 1: Theoretical and Expected HRMS Data for this compound and Related Compounds

CompoundMolecular FormulaTheoretical Exact Mass [M+H]+ (Da)Expected Measured m/z [M+H]+ (with 5 ppm mass accuracy)
meta-FexofenadineC32H39NO4502.2952502.2952 ± 0.0025
This compound C32H33D6NO4 508.3329 508.3329 ± 0.0025
Fexofenadine-D6C32H33D6NO4508.3329508.3329 ± 0.0025

This is an interactive data table. The values are based on theoretical calculations and typical instrument performance.

The data clearly demonstrates that while HRMS can confirm the incorporation of six deuterium atoms, it cannot differentiate between positional isomers like this compound and Fexofenadine-D6 based on mass alone, as they are isobaric. For this, chromatographic separation prior to mass analysis is essential.

Nuclear Magnetic Resonance Spectroscopy in Elucidating Deuteration Sites and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of atoms within a molecule. For this compound, ¹H (proton) and ²H (deuterium) NMR are used to confirm the sites of deuteration, while ¹³C NMR provides information about the carbon skeleton.

The chemical name of this compound is 3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-D6. The 'D6' designation typically refers to the deuteration of the two methyl groups on the benzeneacetic acid moiety. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of these two methyl groups would be absent or significantly reduced in intensity compared to the spectrum of unlabeled meta-Fexofenadine. This provides direct evidence of successful deuteration at these specific positions.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (diphenylmethyl)7.10 - 7.50m
Aromatic (benzeneacetic acid)7.00 - 7.30m
-CH(OH)-~4.60t
Piperidinyl1.80 - 3.00m
Butyl chain1.30 - 2.50m
-C(CH₃)₂-D₆Signal absent or significantly reduced-Confirms deuteration site

This is an interactive data table. The chemical shifts are approximate and based on known data for Fexofenadine (B15129) and its isomers.

Chromatographic Techniques for Purity Profiling and Differentiation of Positional Isomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for differentiating it from its positional isomer, Fexofenadine-D6. As these isomers have the same mass, their separation must be achieved chromatographically before detection by a mass spectrometer (LC-MS) or a UV detector.

Reversed-phase HPLC is a commonly employed method for the analysis of fexofenadine and its impurities. researchgate.netcaymanchem.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The difference in the position of the substituted butyl chain on the benzene (B151609) ring (meta vs. para) leads to slight differences in polarity and hydrophobic interactions with the stationary phase, resulting in different retention times.

Method validation according to ICH guidelines would be necessary to ensure the reliability of the analytical procedure for purity determination. dergipark.org.tr This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) for any potential impurities would also be established. researchgate.net

Table 3: Typical HPLC Parameters for the Separation of Fexofenadine Isomers

ParameterCondition
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or Mass Spectrometry
Expected Elution Order Fexofenadine (para-isomer) typically elutes before meta-Fexofenadine. caymanchem.com

This is an interactive data table. The conditions are representative of methods used for the analysis of fexofenadine and its impurities.

The development of a robust chromatographic method is critical not only for quality control of the this compound standard itself but also for its intended use in quantitative bioanalytical assays, where its separation from the analyte (unlabeled fexofenadine or its metabolites) and any other related substances is paramount.

Meta Fexofenadine D6 As an Advanced Internal Standard in Quantitative Bioanalytical Assays

Principles of Stable Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis for Pharmaceutical Analytes

Stable Isotope Dilution (SID) is a powerful analytical technique used for the highly accurate quantification of substances. wikipedia.org When coupled with mass spectrometry (IDMS), it is considered a primary method of the highest metrological standing, capable of minimizing measurement uncertainty. wikipedia.orgsigmaaldrich.com The fundamental principle of SID involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of the analytical process. wikipedia.orglgcstandards.com This SIL compound, referred to as the internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.com

The key advantage of this approach is that the SIL internal standard behaves in a nearly identical manner to the native analyte throughout all subsequent steps, including extraction, chromatography, and ionization. waters.com Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. nih.gov Consequently, the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard remains constant. annlabmed.orgfrontiersin.org

This ratio is directly proportional to the concentration of the analyte in the original sample. sigmaaldrich.com By measuring this ratio against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, a highly accurate and precise quantification can be achieved. nih.gov This method effectively compensates for variations in sample recovery and instrumental performance, making it particularly valuable for complex biological matrices where such variations are common. annlabmed.orgfrontiersin.org The use of SID-MS is crucial for developing robust and reliable assays that meet the stringent requirements of regulatory guidelines for pharmaceutical analysis. progress-lifesciences.nl

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Fexofenadine (B15129) and its Metabolites Utilizing meta-Fexofenadine-D6

The development of a robust LC-MS/MS method for fexofenadine using a deuterated internal standard like this compound involves several critical stages, from sample preparation to method validation, to ensure reliable quantification in biological matrices such as human plasma. nih.gov

Sample Preparation: The initial step involves extracting fexofenadine and the internal standard from the biological matrix. A common and efficient technique is protein precipitation, where a solvent like acetonitrile (B52724), containing the internal standard (e.g., fexofenadine-d6), is added to the plasma sample. nih.govsci-hub.se This process removes the majority of proteins, which can interfere with the analysis. The resulting supernatant can then be diluted and directly injected into the LC-MS/MS system. nih.gov Other methods include solid-phase extraction (SPE), which provides a cleaner extract but is often more time-consuming and costly. nih.govresearchgate.net

Chromatographic Separation: The extract is then separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). This is typically achieved with a reversed-phase column, such as a C18 column. nih.govresearchgate.net An isocratic or gradient mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), is used to elute the compounds. nih.govnih.gov The goal is to achieve a sharp peak for fexofenadine with a short run time, often between 2 to 5 minutes, allowing for high-throughput analysis. nih.govthermofisher.com

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically with a positive electrospray ionization (ESI) source. nih.govresearchgate.net The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is done simultaneously for both the analyte (fexofenadine) and the internal standard (this compound).

Interactive Table: Typical LC-MS/MS Parameters for Fexofenadine Analysis

Parameter Condition Reference
Internal Standard Fexofenadine-d6, Fexofenadine-d10 nih.govsci-hub.senih.gov
Sample Preparation Protein Precipitation with Acetonitrile nih.govsci-hub.se
LC Column Reversed-Phase C18 nih.govresearchgate.net
Mobile Phase Acetonitrile/Methanol and Ammonium Acetate/Formic Acid nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
MRM Transition (Fexofenadine) m/z 502.1 → 466.2 nih.govresearchgate.netresearchgate.net

| MRM Transition (IS, e.g., d6) | Specific to the deuterated standard | researchgate.net |

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH M10). nih.govworldwide.com Validation demonstrates that the method is reliable for its intended purpose. Key validation parameters include:

Linearity: The method demonstrates a linear relationship between concentration and instrument response over a specified range, for example, 1 to 500 ng/mL. nih.gov

Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and precision, measured as the relative standard deviation (RSD), should not exceed 15% (20% at LLOQ). nih.goveuropa.eu Published methods for fexofenadine report precision well within 5% and accuracy within 8%. nih.gov

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. worldwide.com

Stability: The stability of fexofenadine is assessed under various conditions, including in the biological matrix at different storage temperatures and after freeze-thaw cycles. worldwide.com

Strategies for Addressing Matrix Effects and Signal Suppression in LC-MS/MS through Deuterated Internal Standard Application

Matrix effects are a significant challenge in LC-MS/MS bioanalysis. waters.com They are caused by co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's source. annlabmed.orgchromatographytoday.com This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the results. waters.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. wuxiapptec.comlcms.cz The underlying principle is that the SIL-IS is nearly identical to the analyte in its physicochemical properties and chromatographic behavior. waters.com As a result, it co-elutes from the LC column at the same time as the analyte and experiences the same degree of ion suppression or enhancement in the MS source. wuxiapptec.comannlabmed.org

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized. annlabmed.org If the signals for both the analyte and the IS are suppressed by 30%, for instance, their ratio remains unchanged, ensuring that the final calculated concentration is accurate.

However, for this compensation to be effective, the co-elution of the analyte and the internal standard must be exact. waters.com A significant chromatographic separation between the two, sometimes observed with heavily deuterated standards (known as the "isotope effect"), can lead to them experiencing different matrix effects, which would undermine the accuracy of the method. wuxiapptec.comwaters.com Therefore, careful chromatographic development is essential to ensure co-elution and validate that the SIL-IS accurately tracks and corrects for matrix-induced signal variations. nih.gov

Methodological Considerations for Robustness and Reproducibility in Bioanalytical Quantitation

For a bioanalytical method to be suitable for supporting clinical or non-clinical studies, it must be not only accurate and precise but also robust and reproducible. progress-lifesciences.nl These characteristics ensure that the method performs consistently over time and under various conditions. chromatographytoday.comnih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. tandfonline.com While not always formally required by guidelines, assessing robustness during method development can identify critical parameters that must be tightly controlled to prevent method failure during routine use. tandfonline.combioanalysisforum.jp Examples of parameters to test include mobile phase pH, organic content percentage, and column temperature.

Reproducibility demonstrates that the method yields consistent results when used by different analysts, on different instruments, and on different days. worldwide.comnih.gov This is a critical component of method validation and is assessed through inter-day accuracy and precision runs. tandfonline.com The recent ICH M10 guideline provides a harmonized framework for these validation requirements, ensuring that data generated across different laboratories is reliable and can be compared. progress-lifesciences.nlworldwide.com

Key considerations for ensuring a robust and reproducible method include:

Use of a SIL-IS: As discussed, a stable isotope-labeled internal standard like this compound is the most critical tool for achieving ruggedness in LC-MS/MS assays, as it compensates for variability in sample preparation and instrument response. tandfonline.com

System Suitability Tests: These are performed before each analytical run to confirm that the LC-MS/MS system is performing correctly. This typically involves injecting a standard solution to check for consistent retention times, peak shapes, and signal intensity.

Incurred Sample Reanalysis (ISR): ISR is a practice mandated by regulatory guidelines to confirm the reproducibility of the method. europa.eutandfonline.com A subset of study samples is re-analyzed in a separate run and the results are compared to the original values to ensure they agree within a predefined tolerance.

Comprehensive Validation: The method must be validated across different lots of the biological matrix to ensure that lot-to-lot variability does not impact performance. europa.eutandfonline.com

By systematically addressing these factors during development and validation, a bioanalytical method utilizing this compound can be established as a reliable, robust, and reproducible tool for the quantitative analysis of fexofenadine in support of pharmaceutical development.

Mechanistic Investigations of Biotransformation Pathways Utilizing Deuterated Fexofenadine Analogs

Application of Isotopic Tracers in In Vitro Metabolic Stability Studies with Hepatic Microsomes or Other Enzyme Systems

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, providing critical insights into a compound's potential hepatic clearance. enamine.net These studies typically utilize subcellular fractions from the liver, such as hepatic microsomes, which are rich in Phase I metabolic enzymes like the Cytochrome P450 (CYP) superfamily. enamine.net The S9 fraction, containing both microsomes and cytosolic enzymes, can be employed to investigate both Phase I and Phase II metabolic pathways. enamine.net

In this context, deuterated analogs like meta-Fexofenadine-D6 play a crucial role as isotopic tracers. When a test compound is incubated with hepatic microsomes, its depletion over time is monitored to calculate key parameters like intrinsic clearance (Clint) and metabolic half-life (t½). enamine.net The use of a deuterated version of the analyte as an internal standard is a common practice in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for this quantification. nih.gov The mass difference between the deuterated standard (e.g., Fexofenadine-d6 at m/z 508) and the non-labeled analyte (Fexofenadine at m/z 502) allows for precise and accurate measurement by correcting for variations during sample preparation and analysis. nih.gov

Furthermore, incorporating deuterium (B1214612) at a known site of metabolism can directly assess the stability of that position. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. wpmucdn.com Consequently, deuteration at a metabolically labile site can decrease the rate of biotransformation, leading to enhanced metabolic stability and a longer in vitro half-life. juniperpublishers.comresearchgate.net This allows researchers to identify the "soft spots" on a molecule that are most susceptible to metabolism and to explore how modifying these sites might improve a drug candidate's pharmacokinetic profile.

Table 1: Typical Experimental Setup for an In Vitro Metabolic Stability Assay This table outlines the standard components and conditions for assessing the metabolic stability of a compound using hepatic microsomes.

ComponentDescriptionPurpose
Test SystemHuman, Rat, or Mouse Hepatic Microsomes or S9 Fraction. enamine.netSource of metabolic enzymes (e.g., CYPs for Phase I, UGTs for Phase II). enamine.net
Test CompoundThe drug candidate being investigated.To determine its metabolic stability.
Isotopic TracerDeuterated analog (e.g., this compound) as an internal standard. nih.govEnsures accurate quantification in LC-MS/MS analysis.
CofactorsNADPH for Phase I; UDPGA, PAPS for Phase II. enamine.netRequired to initiate and sustain enzymatic reactions. enamine.net
IncubationPerformed at 37°C with multiple time points (e.g., 0, 5, 15, 30, 40 min). enamine.netTo measure the rate of parent compound depletion.
AnalysisReaction quenching with solvent (e.g., acetonitrile) followed by LC-MS/MS. enamine.netTo separate and quantify the remaining parent compound relative to the internal standard. enamine.net
Deliverable DataPercent of parent compound remaining, half-life (t½), intrinsic clearance (Clint). enamine.netProvides a quantitative measure of metabolic stability. enamine.net

Elucidation of Enzymatic Reaction Mechanisms and Metabolite Formation Pathways via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful phenomenon exploited in mechanistic drug metabolism studies. wpmucdn.com It is defined as the change in the rate of a chemical reaction upon substituting an atom in a reactant with one of its stable heavy isotopes. wpmucdn.com For deuterated compounds, the KIE is the ratio of the reaction rate of the non-deuterated (protio) molecule to that of the deuterated analog (kH/kD). wpmucdn.com Since the C-D bond is stronger than the C-H bond, a reaction where C-H bond cleavage is the rate-determining step will proceed more slowly with the deuterated substrate, resulting in a KIE value significantly greater than 1. wpmucdn.com

By strategically placing deuterium atoms at different positions on a molecule, researchers can probe which sites are actively metabolized by enzymes. researchgate.net A large observed KIE indicates that the deuterated position is a primary site of metabolic attack. This information is crucial for elucidating metabolite formation pathways and identifying the specific enzymes responsible. For example, terfenadine's metabolism to fexofenadine (B15129) is mediated primarily by CYP3A4. hyphadiscovery.com Investigating deuterated analogs of related compounds can confirm the role of specific CYP enzymes in their biotransformation.

Table 2: Illustrative Kinetic Isotope Effect (KIE) Data for a Hypothetical Fexofenadine Analog This table presents hypothetical data to demonstrate how KIE values can reveal information about metabolic pathways and enzyme selectivity.

Enzyme SystemMetabolic ReactionIntrinsic Clearance (Clint) of Unlabeled Analog (kH)Intrinsic Clearance (Clint) of Deuterated Analog (kD)Kinetic Isotope Effect (KIE = kH/kD)Interpretation
CYP3A4Hydroxylation at Site A100 µL/min/mg15 µL/min/mg6.7C-H bond cleavage at Site A is a major rate-determining step for CYP3A4.
CYP2D6Hydroxylation at Site A25 µL/min/mg22 µL/min/mg1.1C-H bond cleavage at Site A is not rate-determining for CYP2D6; metabolism likely occurs elsewhere or is limited by another step.
CYP3A4Hydroxylation at Site B10 µL/min/mg9 µL/min/mg1.1Site B is a minor metabolic pathway for CYP3A4.

Q & A

Q. What are the critical considerations for synthesizing and characterizing meta-Fexofenadine-D6 in preclinical studies?

Q. How can researchers design robust assays to quantify this compound in biological matrices?

Methodological Answer:

  • Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects. Calibrate against certified reference materials (CRMs) and validate precision (CV <15%) across relevant concentration ranges .
  • Address ion suppression/enhancement via post-column infusion studies and optimize extraction protocols (e.g., solid-phase extraction vs. protein precipitation) .

Q. What stability parameters must be prioritized for this compound in long-term storage?

Methodological Answer:

  • Conduct accelerated stability studies under varying humidity (20–80%), temperature (-20°C to 40°C), and light exposure. Monitor deuterium loss via isotopic abundance ratios using tandem mass spectrometry .
  • Use inert storage containers (e.g., amber glass vials with nitrogen headspace) to prevent oxidative degradation .

Advanced Research Questions

Q. How can isotopic interference affect the pharmacokinetic (PK) modeling of this compound, and how is this mitigated?

Methodological Answer:

  • Deuterium isotope effects may alter metabolic pathways (e.g., CYP3A4-mediated oxidation). Compare metabolic profiles of deuterated vs. non-deuterated forms using in vitro hepatocyte assays and in vivo crossover studies .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for isotopic differences in clearance rates. Validate models with observed clinical data .

Q. What strategies resolve contradictions in reported efficacy data for this compound across preclinical studies?

Methodological Answer:

  • Conduct a systematic review to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use meta-regression to assess heterogeneity sources (e.g., study design, sample size) .
  • Example workflow:

Extract data from primary studies (avoiding secondary sources like ).

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-quality datasets .

Perform sensitivity analyses to isolate methodological biases (e.g., assay variability) .

Q. How can meta-analyses integrate disparate study designs (e.g., cohort vs. case-control) to evaluate this compound safety?

Methodological Answer:

  • Use random-effects models to account for inter-study variance. Stratify analyses by design type and adjust for covariates (e.g., age, comorbidities) via subgroup analyses .
  • Follow PRISMA guidelines for transparency and include a risk-of-bias assessment (e.g., Newcastle-Ottawa Scale) .

Q. What computational approaches optimize the design of deuterated drug analogs like this compound?

Methodological Answer:

  • Employ density functional theory (DFT) to predict deuterium’s impact on bond dissociation energies and metabolic hotspots. Validate predictions with in silico CYP450 docking simulations .
  • Cross-reference computational results with experimental metabolic stability data (e.g., human liver microsomes) .

Methodological Frameworks

  • PICO Framework : Use to structure clinical research questions (Population: e.g., animal models; Intervention: this compound dosing; Comparison: non-deuterated Fexofenadine; Outcome: bioavailability) .
  • FINER Criteria : Evaluate feasibility (e.g., isotopic synthesis costs), novelty (e.g., deuterium’s role in reducing toxicity), and relevance (e.g., therapeutic applications) .

Key Pitfalls to Avoid

  • Isotopic Purity Neglect : Failing to validate deuterium incorporation (>99% purity) leads to skewed PK data .
  • Overreliance on Secondary Sources : Prioritize primary datasets (e.g., clinical trial registries) over aggregator websites .

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